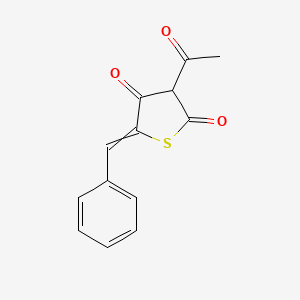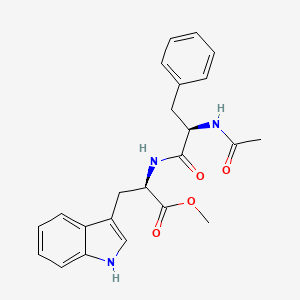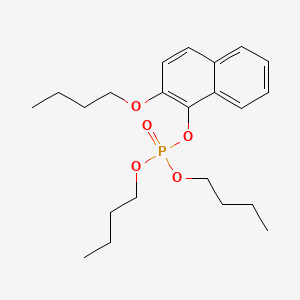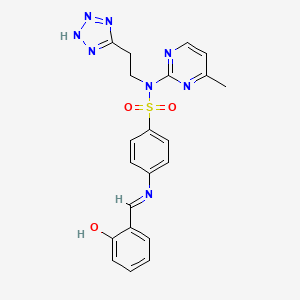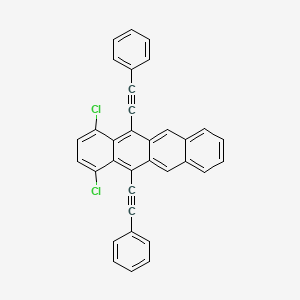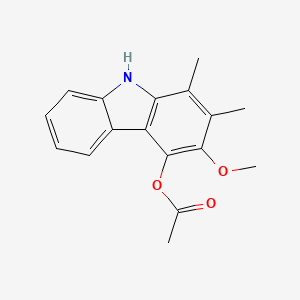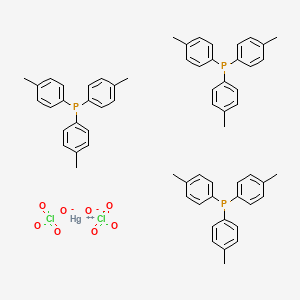
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate is a complex compound that combines mercury ions with tris(4-methylphenyl)phosphane and diperchlorate.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate typically involves the reaction of mercury(II) salts with tris(4-methylphenyl)phosphane in the presence of perchloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product is obtained .
Industrial Production Methods
Industrial production methods for this compound are not widely documented, but they likely involve similar synthetic routes on a larger scale. The use of specialized equipment and stringent safety protocols is essential due to the toxic nature of mercury compounds .
Analyse Des Réactions Chimiques
Types of Reactions
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation states of mercury.
Reduction: Reduction reactions can convert the mercury(II) ion to mercury(I) or elemental mercury.
Substitution: The tris(4-methylphenyl)phosphane ligand can be substituted with other ligands under appropriate conditions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various ligands for substitution reactions. The conditions often involve controlled temperatures, pH levels, and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may produce mercury oxides, while reduction can yield elemental mercury .
Applications De Recherche Scientifique
Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate has several scientific research applications:
Chemistry: It is used as a catalyst in various organic reactions due to its unique chemical properties.
Biology: The compound’s interactions with biological molecules are studied to understand its potential effects and applications in biochemistry.
Medicine: Research is ongoing to explore its potential use in medical treatments, although its toxicity poses significant challenges.
Industry: The compound is used in the development of specialized materials and chemical processes
Mécanisme D'action
The mechanism of action of Mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate involves its interaction with molecular targets such as enzymes and other proteins. The compound can bind to these targets, altering their structure and function. The pathways involved in these interactions are complex and depend on the specific biological or chemical context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tris(4-methylphenyl)phosphine: A similar compound without the mercury ion, used in various chemical reactions and as a ligand in coordination chemistry.
Mercury(2+);bis(4-methylphenyl)phosphane;diperchlorate: Another mercury-phosphane complex with different stoichiometry and properties.
Uniqueness
Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound for research and industrial applications .
Propriétés
Numéro CAS |
77438-51-8 |
|---|---|
Formule moléculaire |
C63H63Cl2HgO8P3 |
Poids moléculaire |
1312.6 g/mol |
Nom IUPAC |
mercury(2+);tris(4-methylphenyl)phosphane;diperchlorate |
InChI |
InChI=1S/3C21H21P.2ClHO4.Hg/c3*1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21;2*2-1(3,4)5;/h3*4-15H,1-3H3;2*(H,2,3,4,5);/q;;;;;+2/p-2 |
Clé InChI |
RBCXIIYFQXHORU-UHFFFAOYSA-L |
SMILES canonique |
CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.[O-]Cl(=O)(=O)=O.[O-]Cl(=O)(=O)=O.[Hg+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



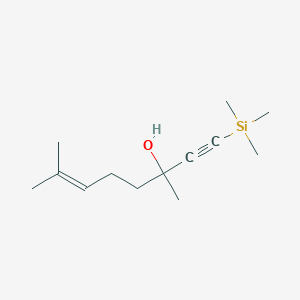
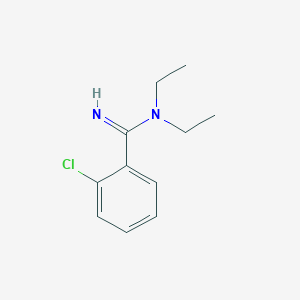
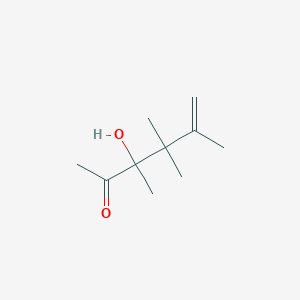
![1-[1-(4-Phenylphenyl)cyclohexyl]piperidine](/img/structure/B14439813.png)
